Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate
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Overview
Description
Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate is a heterocyclic compound featuring a five-membered ring structure with nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cycloaddition of benzoyl azide with an alkene using a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group, in particular, can act as a protecting group, facilitating selective reactions at other sites on the molecule. This allows for precise modifications and the formation of desired products .
Comparison with Similar Compounds
Oxazoline: Another five-membered heterocycle with nitrogen and oxygen atoms, known for its biological activities.
Oxazolidine: Similar in structure but with different functional groups, used in various chemical applications.
Thiazole: Contains sulfur instead of oxygen, with distinct chemical properties and applications.
Uniqueness: Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .
Biological Activity
Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate, also known as CAS 55134-75-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C8H17NO4Si
- Molecular Weight : 219.310 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Sodium Channels : It has been reported that compounds with similar structural motifs can inhibit Na v 1.8 channels, which are implicated in pain pathways. This suggests a potential analgesic effect for this compound .
- Electrophilic Activity : The presence of electrophilic groups allows this compound to interact with nucleophiles in biological systems, potentially leading to covalent modifications of proteins and influencing cellular signaling pathways .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related oxazolidine derivatives. These compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Case Studies
- Analgesic Effects : A study focused on the analgesic properties of oxazolidine derivatives indicated that compounds similar to this compound could significantly reduce pain responses in animal models .
- Cellular Stress Response : Research involving electrophilic compounds has shown that they can induce cellular stress responses through the modification of thiol-containing proteins. This suggests that this compound may affect cellular redox states and contribute to oxidative stress pathways .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in the table below:
Properties
CAS No. |
55134-75-3 |
---|---|
Molecular Formula |
C8H17NO4Si |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxy-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H17NO4Si/c1-11-8(10)7-5-6-9(12-7)13-14(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
LBYCQRMNGSAJQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(O1)O[Si](C)(C)C |
Origin of Product |
United States |
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